

# N-(2-Bromoethyl)succinimide: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(2-Bromoethyl)pyrrolidine-2,5-dione

**Cat. No.:** B1282867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromoethyl)succinimide is a valuable reagent in organic synthesis, particularly for the introduction of a 2-aminoethyl group in a protected form. Its bifunctional nature, possessing both a reactive bromide and a stable succinimide ring, makes it a versatile building block in the synthesis of a wide range of compounds, including those with pharmaceutical applications. This guide provides an in-depth overview of the physical properties of N-(2-Bromoethyl)succinimide, alongside a representative synthetic protocol.

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(2-Bromoethyl)succinimide is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property            | Value                                           | Source(s)                               |
|---------------------|-------------------------------------------------|-----------------------------------------|
| Chemical Name       | 1-(2-Bromoethyl)pyrrolidine-2,5-dione           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonym(s)          | N-(2-Bromoethyl)succinimide                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number          | 55943-72-1                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>8</sub> BrNO <sub>2</sub> | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight    | 206.04 g/mol                                    | <a href="#">[1]</a> <a href="#">[3]</a> |
| Appearance          | Powder                                          | <a href="#">[1]</a>                     |
| Melting Point       | 56-60 °C                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point       | 150 °C at 6 Torr                                | <a href="#">[2]</a>                     |
| Density (Predicted) | 1.667 ± 0.06 g/cm <sup>3</sup>                  | <a href="#">[2]</a> <a href="#">[4]</a> |
| Purity              | 97%                                             | <a href="#">[1]</a>                     |

## Experimental Protocols

### Representative Synthesis of N-(2-Bromoethyl)succinimide

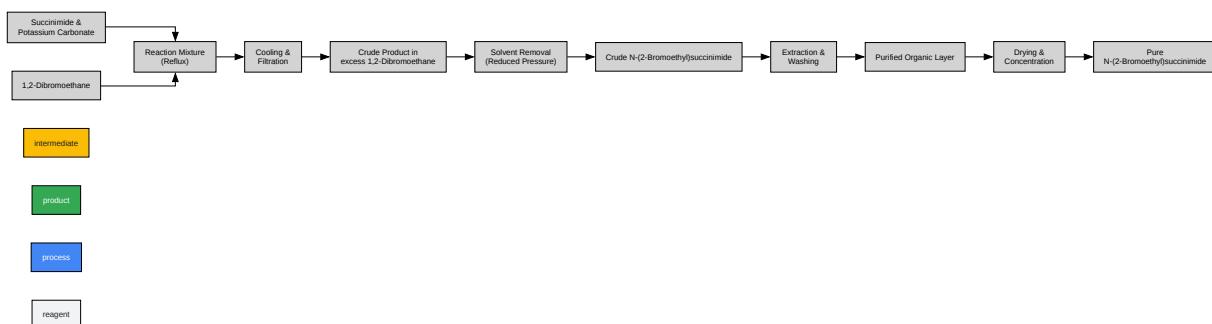
While a specific, detailed experimental protocol for the synthesis of N-(2-Bromoethyl)succinimide is not readily available in the searched literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles and analogous procedures, such as the synthesis of N-(2-bromoethyl)phthalimide. The following protocol is a representative method.

#### Reaction Scheme:

Succinimide is first deprotonated with a suitable base, such as potassium carbonate, to form the potassium salt of succinimide. This salt then acts as a nucleophile, reacting with an excess of 1,2-dibromoethane in a nucleophilic substitution reaction. The excess 1,2-dibromoethane serves as both the reactant and the solvent.

**Materials:**

- Succinimide
- Potassium Carbonate ( $K_2CO_3$ )
- 1,2-Dibromoethane
- Anhydrous Dimethylformamide (DMF) (as an alternative solvent)
- Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Rotary Evaporator
- Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)


**Procedure:**

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1 equivalent) and potassium carbonate (1.5 equivalents).
- Solvent Addition: Add a sufficient volume of 1,2-dibromoethane (a large excess, e.g., 10-20 equivalents) to the flask. Alternatively, anhydrous DMF can be used as the solvent.
- Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC, typically several hours), cool the mixture to room temperature.
- Filtration: Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

- Solvent Removal: Remove the excess 1,2-dibromoethane from the filtrate by distillation under reduced pressure.
- Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure N-(2-Bromoethyl)succinimide.

## Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of N-(2-Bromoethyl)succinimide as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N-(2-Bromoethyl)succinimide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-(2-Bromoethyl)succinimide 97 55943-72-1 [sigmaaldrich.com]
- 2. 错误页 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]
- 4. 1-(2-bromoethyl)pyrrolidine-2,5-dione price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- To cite this document: BenchChem. [N-(2-Bromoethyl)succinimide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282867#n-2-bromoethyl-succinimide-physical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)